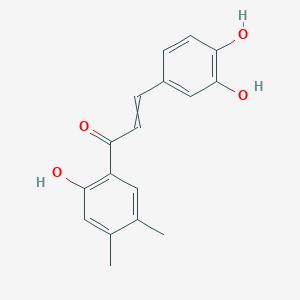

3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

-

Starting Materials

- 3,4-Dihydroxybenzaldehyde

- 2-Hydroxy-4,5-dimethylacetophenone

-

Reaction Conditions

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Catalyst: Sodium hydroxide or potassium hydroxide

-

Procedure

- Mix the starting materials in the solvent.

- Add the base catalyst and stir the mixture.

- Allow the reaction to proceed for several hours.

- Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Applications De Recherche Scientifique

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.

Biology

Antioxidant Activity: Exhibits antioxidant properties due to the presence of hydroxyl groups.

Anti-inflammatory Activity: Potential anti-inflammatory effects through inhibition of pro-inflammatory enzymes.

Medicine

Anticancer Activity: Investigated for its potential anticancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity: Shows antimicrobial effects against various bacterial and fungal strains.

Industry

Dye and Pigment Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

The mechanism of action of 3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. It may also inhibit specific enzymes involved in inflammation and cancer progression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Chalcone: The parent compound with a similar structure but without the specific hydroxyl and methyl substitutions.

Flavonoids: A class of compounds with similar biological activities but different structural features.

Uniqueness

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chalcones and flavonoids.

Activité Biologique

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as dihydroxyphenylpropenone , is a flavonoid compound with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its antioxidant, antibacterial, and anticancer properties. The following sections detail its biological activity, supported by research findings and data tables.

- Molecular Formula : C17H16O4

- Molecular Weight : 284.31 g/mol

- CAS Number : 1353223-54-7

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Research indicates that dihydroxyphenylpropenone exhibits significant radical scavenging activity:

The compound's antioxidant mechanism is attributed to the presence of hydroxyl groups that enhance its ability to donate electrons and neutralize free radicals.

Antibacterial Activity

Dihydroxyphenylpropenone has been evaluated for its antibacterial properties. Studies have shown that it inhibits the growth of various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 |

The structural features of the compound, particularly the hydroxyl substitutions, play a critical role in enhancing its antibacterial efficacy.

Anticancer Activity

Recent studies highlight the potential of dihydroxyphenylpropenone as an anticancer agent. It has shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 4.13 | Apoptosis via caspase activation | |

| HL-60 (Leukemia) | 5.0 | Cell cycle alteration |

The compound's ability to induce apoptosis is linked to the activation of caspases, which are critical in programmed cell death.

Case Studies

- Cardioprotective Effects : A study synthesized various flavonoids including dihydroxyphenylpropenone and tested their cardioprotective effects in doxorubicin-treated cells. The results indicated improved antioxidant activity compared to standard antioxidants like Trolox, suggesting potential applications in cardioprotection during chemotherapy .

- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of dihydroxyphenylpropenone against oxidative stress-induced neuronal damage. The findings revealed that the compound significantly reduced neuronal cell death, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Propriétés

Formule moléculaire |

C17H16O4 |

|---|---|

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3 |

Clé InChI |

YITMXMHWDSZXJQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.